3-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide 3-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0989977
InChI: InChI=1S/C16H11IN2O3/c1-19-15(21)12-6-5-11(8-13(12)16(19)22)18-14(20)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,20)
SMILES: CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I
Molecular Formula: C16H11IN2O3
Molecular Weight: 406.17 g/mol

3-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

CAS No.:

Cat. No.: VC0989977

Molecular Formula: C16H11IN2O3

Molecular Weight: 406.17 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide -

Specification

Molecular Formula C16H11IN2O3
Molecular Weight 406.17 g/mol
IUPAC Name 3-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Standard InChI InChI=1S/C16H11IN2O3/c1-19-15(21)12-6-5-11(8-13(12)16(19)22)18-14(20)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,20)
Standard InChI Key RGYXXAQFZVCNKD-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I
Canonical SMILES CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator